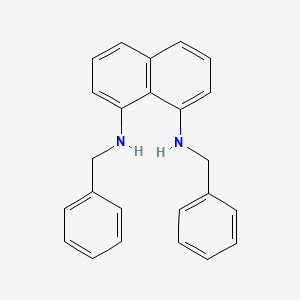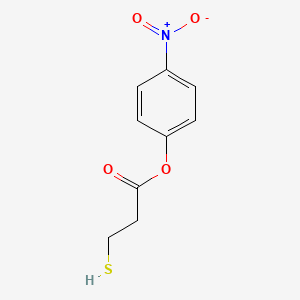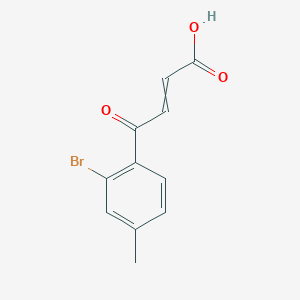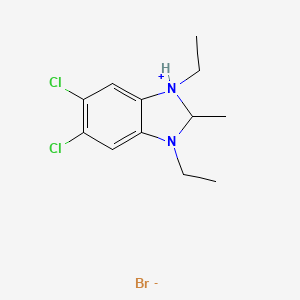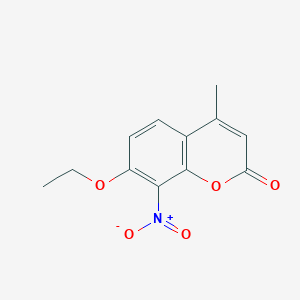
7-Ethoxy-4-methyl-8-nitro-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethoxy-4-methyl-8-nitro-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of an ethoxy group at the 7th position, a methyl group at the 4th position, and a nitro group at the 8th position on the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-4-methyl-8-nitro-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxyphenol and methyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a catalyst, such as boron trifluoride dihydrate, to form the intermediate compound.
Nitration: The intermediate compound is then subjected to nitration using a nitrating agent, such as nitric acid, to introduce the nitro group at the 8th position.
Cyclization: The nitrated intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Ethoxy-4-methyl-8-nitro-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium ethoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
7-Ethoxy-4-methyl-8-nitro-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Ethoxy-4-methyl-8-nitro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-4-methyl-2H-1-benzopyran-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
7-Ethoxy-4-methyl-2H-1-benzopyran-2-one: Lacks the nitro group at the 8th position.
7-Ethoxy-4-methyl-2H-chromen-2-one: Similar structure but without the nitro group.
Uniqueness
7-Ethoxy-4-methyl-8-nitro-2H-1-benzopyran-2-one is unique due to the presence of the nitro group at the 8th position, which imparts distinct chemical and biological properties. The combination of the ethoxy, methyl, and nitro groups on the benzopyran ring makes this compound a valuable candidate for various scientific and industrial applications.
Propiedades
Número CAS |
114476-36-7 |
|---|---|
Fórmula molecular |
C12H11NO5 |
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
7-ethoxy-4-methyl-8-nitrochromen-2-one |
InChI |
InChI=1S/C12H11NO5/c1-3-17-9-5-4-8-7(2)6-10(14)18-12(8)11(9)13(15)16/h4-6H,3H2,1-2H3 |
Clave InChI |
KKDBUUIQYBQUEN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane](/img/structure/B14303035.png)
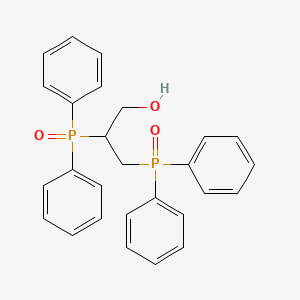
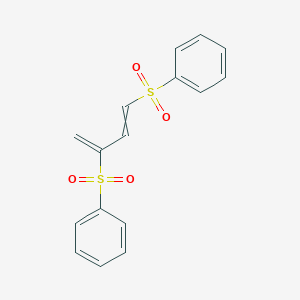
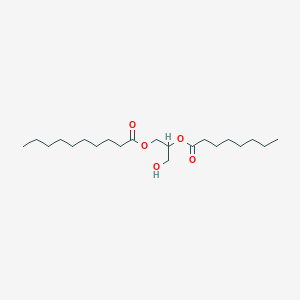
![2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B14303050.png)
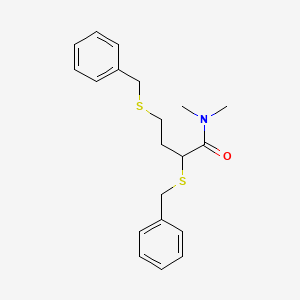
![1-[1-(Chloromethyl)cyclohexyl]ethan-1-one](/img/structure/B14303065.png)
![2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one](/img/structure/B14303068.png)
![(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B14303069.png)
![N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide](/img/structure/B14303077.png)
